![molecular formula C18H21N5O2S B2631603 N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034562-63-3](/img/structure/B2631603.png)

N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

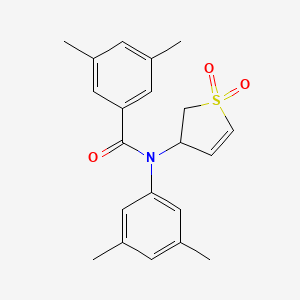

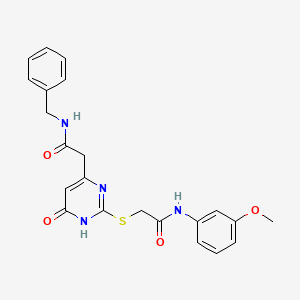

The compound appears to contain a bipyridine moiety, an imidazole ring, and a sulfonamide group . Bipyridines are often used as ligands in coordination chemistry . Imidazole rings are present in many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine. Sulfonamides are known for their use in some types of antibiotics .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bipyridine and imidazole rings, and the introduction of the sulfonamide group . The exact synthesis route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the imidazole ring might participate in acid-base reactions, while the sulfonamide group could be involved in nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Applications De Recherche Scientifique

Role in Bioactive Molecules and Pharmaceuticals

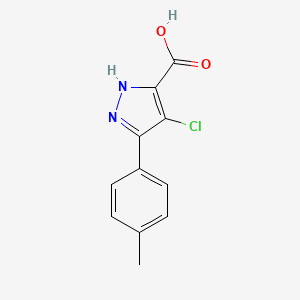

N-sulfonamide derivatives have been examined extensively for their role in creating bioactive molecules with therapeutic potential. Ukrainets et al. (2019) synthesized a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides and found that these compounds exhibited varying degrees of analgesic and anti-inflammatory properties. The compounds demonstrated a direct dependence of their analgesic and anti-inflammatory activity on the mutual arrangement of the benzothiazine and pyridine fragments, showing the importance of structural conformation in bioactivity (Ukrainets et al., 2019).

Antimicrobial and Antiparasitic Applications

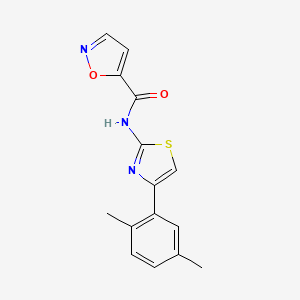

N-sulfonamide derivatives have also been synthesized and tested for antimicrobial and antiparasitic activities. Hernández-Núñez et al. (2009) investigated a series of imidazole derivatives and found them to have antiparasitic bioactivity against unicellular parasites like Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, without cytotoxic effects against the MDCK cell line (Hernández-Núñez et al., 2009).

Structural and Complexation Studies

Studies have also focused on understanding the structural aspects and complexation behavior of N-sulfonamide derivatives. For instance, Garnovskii et al. (2020) synthesized a series of mixed ligand complexes and provided insight into their structural characteristics through X-ray single-crystal diffraction and time-dependent density functional theory (TD-DFT) calculations. The study showed how the attachment of bulky groups around the imidazolium ring in these polymers enhances the alkaline stability of the membranes, which is crucial for their application in alkaline anion exchange membranes (AEMs) (Garnovskii et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-2-propan-2-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2S/c1-13(2)18-22-17(12-23(18)3)26(24,25)21-10-14-6-8-20-16(9-14)15-5-4-7-19-11-15/h4-9,11-13,21H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHQSWHWKXYSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)

![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2631529.png)

![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)

![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)

![2-(4-fluorophenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)